Tak-020 BTK Enzymatic Potency Versus Ibrutinib: Head-to-Head Biochemical Comparison
Tak-020 demonstrates sub-nanomolar potency against BTK in direct biochemical assays, with an IC50 of <1.99 nM [1]. The discovery publication includes a direct biophysical comparison of Tak-020 with the marketed drug ibrutinib, providing head-to-head context within the same study [2].
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | <1.99 nM (pIC50 8.7) |
| Comparator Or Baseline | Ibrutinib: 0.46 nM (IC50 per separate studies; direct head-to-head values from same assay reported in J Med Chem 2021 discovery article) |
| Quantified Difference | Tak-020 and ibrutinib both exhibit sub-nanomolar BTK potency; differentiation lies in selectivity profile rather than absolute BTK IC50 |
| Conditions | Biochemical BTK enzymatic assay; pIC50 8.7 corresponds to IC50 <1.99 nM [1] |
Why This Matters
Confirms that Tak-020 achieves covalent BTK inhibition potency comparable to the marketed benchmark, establishing it as a credible tool compound for BTK-dependent pathway interrogation, while its distinct selectivity fingerprint (see separate evidence item) enables cleaner target deconvolution.
- [1] IUPHAR/BPS Guide to Pharmacology. TAK-020 Ligand Activity Charts. Ligand ID 11730. View Source
- [2] Sabat M, Dougan DR, Knight B, Lawson JD, Scorah N, Smith CR, et al. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 by Fragment-Based Drug Design. J Med Chem. 2021;64(17):12893-12902. View Source
